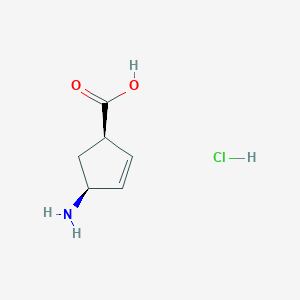

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride

Descripción general

Descripción

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentene ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to induce the desired enantioselectivity. For example, the asymmetric synthesis of similar compounds has been achieved using chiral nickel (II) complexes of glycine Schiff bases .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as an intermediate in synthesizing drugs targeting neurological disorders. |

| Biochemical Research | Used in studies related to amino acid metabolism and enzyme inhibition. |

| Organic Synthesis | Acts as a versatile building block for creating complex organic molecules. |

| Material Science | Applied in developing novel materials and polymers with enhanced properties. |

| Food Industry | Explored for potential use as a food additive or flavor enhancer. |

Pharmaceutical Development

ACC is recognized for its role as a valuable intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its function as a reversible inhibitor of GABA transaminase allows for increased levels of GABA, a critical neurotransmitter involved in regulating neuronal excitability. Studies have shown that ACC can attenuate conditioned place preference responses induced by substances like cocaine and nicotine, suggesting potential therapeutic applications in addiction treatment .

Biochemical Research

In biochemical studies, ACC is utilized to investigate amino acid metabolism and enzyme kinetics. Its ability to inhibit GABA transaminase makes it an important tool for exploring the dynamics of neurotransmitter systems and their implications in various neurological conditions . Research indicates that ACC may help elucidate pathways involved in metabolic disorders and other biochemical processes.

Organic Synthesis

ACC serves as a foundational building block in organic synthesis. Its unique cyclopentene structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals . The compound's versatility enables chemists to explore new synthetic routes and develop innovative compounds.

Material Science

In material science, ACC is investigated for its potential in developing new materials with enhanced properties. Its unique structure can contribute to creating polymers that exhibit improved mechanical and thermal characteristics, making it valuable for industrial applications . The exploration of ACC in this field may lead to advancements in material design and functionality.

Food Industry

ACC's potential applications extend into the food industry as well. Researchers are exploring its use as a food additive or flavor enhancer, which could contribute to the development of healthier food products without compromising taste . This application aligns with growing consumer demand for natural and functional food ingredients.

Case Studies and Research Findings

- Neuropharmacological Effects : A study demonstrated that systemic administration of ACC significantly reduced conditioned place preference responses to cocaine and nicotine in rats, indicating its potential role in preventing relapse in substance use disorders .

- Enzyme Inhibition Studies : In biochemical research, ACC has been shown to effectively inhibit GABA transaminase activity, leading to increased GABA levels which may have implications for treating anxiety disorders and epilepsy .

- Synthetic Route Optimization : Research on optimizing synthetic routes for ACC has highlighted the use of chiral catalysts to ensure enantioselectivity during production, enhancing yield and purity .

Mecanismo De Acción

The mechanism of action of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with a cyclopropane ring structure.

(2S,3R)-3-methylglutamate: A biologically significant amino acid with a different ring structure.

Uniqueness

(1R,4S)-4-aminocyclopent-2-enecarboxylic acid hydrochloride is unique due to its cyclopentene ring structure, which imparts distinct chemical and biological properties. Its specific stereochemistry and functional groups make it a valuable compound for various applications in research and industry.

Actividad Biológica

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid hydrochloride, often referred to as ACC (AminoCycloPentene), is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides an in-depth overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C6H10ClNO2

- Molecular Weight : 165.61 g/mol

- Appearance : Off-white crystalline powder

- Melting Point : Approximately 152 °C

- Solubility : Enhanced solubility due to its hydrochloride form

The cyclopentene ring structure contributes to the compound's conformational rigidity, which is crucial for its interactions with biological targets.

This compound functions primarily as a reversible inhibitor of GABA transaminase. This inhibition affects the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter involved in regulating neuronal excitability. By inhibiting GABA transaminase, ACC can increase GABA levels in the brain, potentially leading to anxiolytic and anticonvulsant effects .

Interaction with Biological Targets

The compound's amino and carboxylic acid groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This property enables ACC to modulate the activity of various proteins involved in neurotransmission and metabolic pathways.

Neuropharmacological Effects

Research has demonstrated that ACC can significantly influence behaviors associated with addiction. In a study involving rats, pretreatment with ACC attenuated the conditioned place preference responses induced by cocaine and nicotine, suggesting its potential utility in preventing relapse in substance use disorders . These findings indicate that ACC may be beneficial in treating conditions related to addiction by modulating neurotransmitter systems.

Potential Therapeutic Applications

The ongoing exploration of this compound includes:

- Neurological Disorders : Its role in increasing GABA levels positions it as a candidate for treating anxiety disorders, epilepsy, and possibly neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Enzyme Inhibition : The compound may serve as a useful tool for studying enzyme kinetics and dynamics due to its ability to inhibit specific enzymatic pathways.

Research Findings and Case Studies

Propiedades

IUPAC Name |

(1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h1-2,4-5H,3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJHYGBXSCMJL-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130931-85-0 | |

| Record name | 2-Cyclopentene-1-carboxylic acid, 4-amino-, hydrochloride (1:1), (1R,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130931-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.